N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide
Description
This compound features a piperazine core substituted with a 4-methoxyphenyl group at the 4-position, linked via an ethyl chain to a thiophene-2-sulfonamide moiety. Piperazine derivatives are widely studied for their affinity toward neurotransmitter receptors (e.g., serotonin, dopamine), while sulfonamide groups are known to enhance solubility and bioavailability .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-23-16-6-4-15(5-7-16)20-12-10-19(11-13-20)9-8-18-25(21,22)17-3-2-14-24-17/h2-7,14,18H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCSTFKVUFEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with 2-bromoethylthiophene-2-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand for various receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist for certain receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s closest analogs differ in three domains:
Piperazine substituents : Methoxy vs. halogen or alkyl groups.
Linker type : Ethyl chain vs. acetamide or carboxamide.
Heterocyclic moiety : Thiophene-sulfonamide vs. thiazole or benzene derivatives.
Table 1: Structural and Physical Comparison
Impact of Structural Differences
Piperazine Substituents :
- The 4-methoxyphenyl group in the target compound likely enhances electron-donating effects, improving receptor binding compared to electron-withdrawing groups (e.g., -Cl, -CF₃ in ).
- Halogenated analogs (e.g., 4-chlorophenyl in compound 14 ) may exhibit higher lipophilicity but lower metabolic stability.
- Linker Chemistry: Ethyl chain (target) vs. Acetamide linkers may form stronger hydrogen bonds, affecting target selectivity. Carboxamide () vs. sulfonamide (target): Sulfonamide’s stronger acidity (pKa ~1–2) could enhance solubility in physiological conditions compared to carboxamides (pKa ~4–5) .
Heterocyclic Moieties :
Research Findings and Pharmacological Implications
- Receptor Targeting: Piperazine-based compounds often target 5-HT₁A receptors (e.g., 18F-Mefway in ). Sulfonamide-containing analogs (e.g., thiothixene ) are used in antipsychotic therapies, highlighting the pharmacophore’s versatility.
Synthetic Yields :
Thermal Stability :
- High melting points in acetamide derivatives (e.g., 289–303°C in ) correlate with crystalline stability, whereas the target compound’s properties remain uncharacterized.
Biological Activity
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target Interaction
The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . This interaction suggests potential applications in modulating cardiovascular functions and neurological pathways.
Biochemical Pathways
Upon binding to α1-AR, the compound may induce:
- Contraction of smooth muscles : Relevant in treating conditions like hypertension.
- Altered neurotransmitter release : Potential implications in mood disorders and anxiety.
Biological Activity
Research has highlighted several biological activities associated with this compound:
-
Antimicrobial Activity :
- The compound has shown promising results as an antibacterial agent against various pathogens, indicating its potential use in treating infections.
- Antitumor Properties :
- Anticonvulsant Activity :
Table 1: Summary of Biological Activities
Synthetic Routes
The synthesis of this compound typically involves:
-
Starting Materials :
- 4-Methoxyphenylpiperazine
- 2-Bromoethylthiophene-2-sulfonamide
-
Reaction Conditions :
- Conducted in aprotic solvents like DMF with potassium carbonate as a base at elevated temperatures.
-
Purification Techniques :
- Recrystallization and chromatography are employed to ensure high purity levels of the final product.
Q & A
Q. How to design a crystallography study for this compound?
- Methodological Answer :
- Crystallization : Use vapor diffusion with solvents like ethanol/water (70:30). Additives (e.g., PEG 4000) improve crystal quality .
- Data Collection : Synchrotron X-ray source (λ = 0.710–1.541 Å) for high-resolution diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
